Eribaxaban

Descripción general

Descripción

Eribaxaban es un inhibidor del factor Xa de administración oral que se utiliza para la prevención y el tratamiento de la tromboembolia venosa.

Métodos De Preparación

La síntesis de Eribaxaban implica varios pasos, comenzando con materias primas de bajo coste. La ruta sintética normalmente incluye la formación de intermediarios clave a través de una serie de reacciones químicas. Por ejemplo, un método implica el uso de 4-cloro-nitrobenceno y piperidina, seguido de oxidación y otras reacciones para formar el producto final . Los métodos de producción industrial a menudo implican la optimización de estas reacciones para aumentar el rendimiento y la pureza al tiempo que se minimizan los costes y el impacto ambiental.

Análisis De Reacciones Químicas

Eribaxaban sufre varias reacciones químicas, incluyendo oxidación, reducción y sustitución. Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el clorito de sodio y agentes reductores. Los productos principales que se forman a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación de la piperidina puede conducir a la formación de lactamas, que son intermediarios clave en la síntesis de this compound .

Aplicaciones Científicas De Investigación

Venous Thromboembolism Prevention

Eribaxaban has been studied for its potential in preventing venous thromboembolism (VTE) in various surgical settings. A notable trial investigated its efficacy in patients undergoing total knee arthroplasty. The study aimed to establish a dose-response relationship and assess the safety profile of this compound compared to standard therapies like enoxaparin.

Key Findings:

- In a dose-ranging study (ClinicalTrials.gov NCT00306254), this compound was shown to be effective in reducing the incidence of VTE post-surgery.

- Patients receiving this compound demonstrated a lower incidence of major bleeding compared to traditional anticoagulants, suggesting a favorable safety profile .

Atrial Fibrillation Management

This compound's application extends to patients with non-valvular atrial fibrillation (AF). The drug's ability to prevent stroke and systemic embolism in this population was evaluated through various clinical trials.

Key Findings:

- A study indicated that this compound could potentially reduce the risk of stroke in patients with AF, comparable to other established anticoagulants .

- The risk-benefit analysis showed that while effective, careful monitoring for bleeding risks is essential during long-term use .

Comparative Efficacy

To better understand this compound's position among other anticoagulants, several studies have compared its efficacy with other direct factor Xa inhibitors and vitamin K antagonists.

| Anticoagulant | Efficacy | Major Bleeding Risk |

|---|---|---|

| This compound | Comparable | Lower than warfarin |

| Rivaroxaban | Effective | Moderate |

| Apixaban | Superior | Lower than warfarin |

Case Studies

Several case studies have documented the outcomes associated with this compound treatment in specific patient populations:

- Post-Surgical Patients : A cohort study involving patients post-knee surgery showed a significant reduction in VTE occurrences when treated with this compound compared to enoxaparin.

- Atrial Fibrillation Patients : In a retrospective analysis of AF patients treated with this compound, outcomes indicated a reduction in stroke rates similar to those observed with rivaroxaban and apixaban.

Mecanismo De Acción

Eribaxaban ejerce sus efectos inhibiendo selectivamente el factor Xa, una enzima que desempeña un papel crucial en la cascada de coagulación sanguínea. Al inhibir el factor Xa, this compound evita la conversión de protrombina a trombina, reduciendo así la formación de coágulos sanguíneos. Este mecanismo de acción convierte a this compound en un anticoagulante eficaz para la prevención y el tratamiento de los trastornos tromboembólicos .

Comparación Con Compuestos Similares

Eribaxaban es similar a otros inhibidores del factor Xa como Rivaroxaban y Apixaban. tiene propiedades únicas que lo distinguen de estos compuestos. Por ejemplo, this compound tiene una estructura química y un perfil farmacocinético diferentes, lo que puede dar lugar a diferencias en la eficacia y la seguridad. En comparación con Rivaroxaban, this compound tiene un menor potencial de interacciones medicamentosas y puede ofrecer una anticoagulación más predecible .

Conclusión

This compound es un compuesto valioso con aplicaciones significativas en la investigación científica y la medicina. Sus propiedades únicas y su mecanismo de acción lo convierten en una herramienta importante para la prevención y el tratamiento de los trastornos tromboembólicos. La investigación continua sobre this compound y compuestos similares probablemente conduzca a nuevos avances en la terapia anticoagulante y a mejores resultados para los pacientes.

Actividad Biológica

Eribaxaban is an oral anticoagulant that functions as a selective inhibitor of activated factor X (FXa), a crucial component in the coagulation cascade. Initially developed by Pfizer, this compound was intended for the prevention of venous thromboembolism but was ultimately shelved in favor of more advanced alternatives like apixaban and rivaroxaban. Despite its discontinuation, understanding its biological activity provides insights into the mechanisms of FXa inhibitors and their therapeutic potential.

This compound inhibits FXa, which plays a pivotal role in the coagulation process by converting prothrombin to thrombin. This inhibition effectively disrupts the amplification of thrombin generation, thereby preventing clot formation. The selectivity for FXa over other targets is a significant advantage, reducing the risk of bleeding complications commonly associated with anticoagulants.

Biological Activity

- Cytokine Production : this compound has been shown to trigger the production of pro-inflammatory cytokines such as MCP-1, IL-6, TNF-alpha, and IL-1beta in endothelial cells. This suggests that while it acts as an anticoagulant, it may also influence inflammatory pathways .

- Adhesion Molecule Expression : The compound induces the expression of adhesion molecules like ICAM-1 and VCAM-1 in endothelial tissues, which are critical for leukocyte adhesion and migration during inflammation .

- Signal Transduction : this compound activates signaling pathways involving ERK1/2 phosphorylation and NF-kappa-B activation in dermal microvascular endothelial cells, indicating its role in modulating cellular responses beyond anticoagulation .

Pharmacokinetics and Structure-Activity Relationship

The pharmacokinetic profile of this compound shows favorable oral bioavailability due to its molecular structure. The compound's lipophilicity and ability to bind plasma proteins have been optimized to enhance its efficacy while maintaining safety. Table 1 summarizes key physicochemical properties compared to other FXa inhibitors.

| Compound | Molecular Weight | Log P (clog P) | Oral Bioavailability (%) |

|---|---|---|---|

| This compound | 430–550 | 1–4 | 77 |

| Rivaroxaban | 435 | 3.3 | 80 |

| Apixaban | 459 | 3.8 | 50 |

Case Studies

In clinical trials, this compound demonstrated effective anticoagulation in various patient populations but was ultimately not pursued for market release due to competition from more successful agents like apixaban and rivaroxaban . A study highlighted that while it showed promise in preventing venous thromboembolism, its overall clinical efficacy was overshadowed by newer drugs with improved safety profiles .

Research Findings

Recent studies have explored the molecular interactions of this compound with FXa, revealing critical binding sites that contribute to its selectivity and potency. For instance, docking studies indicated that specific substitutions on the phenyl ring enhance binding affinity to FXa while minimizing interactions with thrombin .

Propiedades

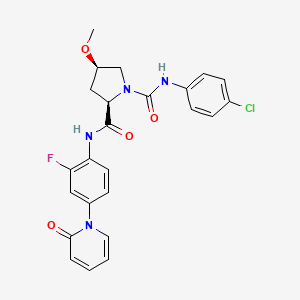

IUPAC Name |

(2R,4R)-1-N-(4-chlorophenyl)-2-N-[2-fluoro-4-(2-oxopyridin-1-yl)phenyl]-4-methoxypyrrolidine-1,2-dicarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22ClFN4O4/c1-34-18-13-21(30(14-18)24(33)27-16-7-5-15(25)6-8-16)23(32)28-20-10-9-17(12-19(20)26)29-11-3-2-4-22(29)31/h2-12,18,21H,13-14H2,1H3,(H,27,33)(H,28,32)/t18-,21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQBKAVAGLMGMHI-WIYYLYMNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CC(N(C1)C(=O)NC2=CC=C(C=C2)Cl)C(=O)NC3=C(C=C(C=C3)N4C=CC=CC4=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@@H]1C[C@@H](N(C1)C(=O)NC2=CC=C(C=C2)Cl)C(=O)NC3=C(C=C(C=C3)N4C=CC=CC4=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22ClFN4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60201915 | |

| Record name | Eribaxaban | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60201915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

484.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

536748-46-6 | |

| Record name | Eribaxaban | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=536748-46-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Eribaxaban [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0536748466 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Eribaxaban | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06920 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Eribaxaban | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60201915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ERIBAXABAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5FCH6YDY7Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.